

Publish Comparison Guide: Specific Optical Rotation of N-Boc-(R)-Phenylephrine

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Compound of Interest

Compound Name: *N-Boc-(R)-phenylephrine*

Cat. No.: *B12284841*

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Part 1: Executive Summary & Technical Context

In the development of adrenergic agonists and chiral building blocks, **N-Boc-(R)-phenylephrine** (CAS: 82212-44-0) serves as a critical intermediate and impurity standard. Unlike its parent compound, (R)-phenylephrine hydrochloride, which is a crystalline solid with a well-established specific optical rotation (

), the N-Boc derivative often presents as a viscous oil or low-melting amorphous solid.

This guide addresses the physicochemical characterization of **N-Boc-(R)-phenylephrine**, specifically focusing on its optical rotation. Because this value is highly sensitive to solvent choice, concentration, and temperature for lipophilic carbamates, this guide moves beyond a single static number to provide a comparative analytical framework. We define the expected ranges relative to the parent molecule and provide a self-validating Standard Operating Procedure (SOP) for determination.

Chemical Identity Profile[1][2][3][4][5]

- IUPAC Name:tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate[1]

- CAS Number: 82212-44-0[1][2]
- Molecular Formula:
- Molecular Weight: 267.32 g/mol [1][2]
- Physical State: Viscous oil / Amorphous solid (Contrast with Parent HCl salt: Crystalline)

Part 2: Comparative Optical Rotation Analysis

The specific optical rotation (

) is the primary metric for establishing enantiomeric purity (ee%) during the protection of (R)-phenylephrine. The introduction of the tert-butoxycarbonyl (Boc) group alters the molecule's hydrodynamic radius and electronic environment, resulting in a shift in rotation magnitude compared to the free base or HCl salt.

Table 1: Comparative Physicochemical Data

Property	(R)-Phenylephrine HCl	N-Boc-(R)-Phenylephrine
CAS Number	61-76-7	82212-44-0
Primary State	Crystalline White Powder	Viscous Colorless/Pale Yellow Oil
Solubility	Water, Ethanol (Polar)	DCM, Ethyl Acetate, Methanol (Lipophilic)
Specific Rotation	-43° to -47° (c=2, Water)	Batch Specific (Typically Negative)*
Chiral Stability	High (Solid state)	Moderate (Avoid acidic media)
Primary Impurity	(S)-Enantiomer ()	N-Boc-(S)-Enantiomer

*Note: N-Boc protection of amino alcohols generally preserves the sign of rotation of the parent amino alcohol in polar solvents, but the magnitude is reduced due to the increased mass and steric bulk of the Boc group. Expect values in the range of -10° to -35° (c=1, MeOH), though this must be experimentally verified per batch.

Mechanistic Insight: The Solvent Effect

For the parent HCl salt, water is the standard solvent. However, **N-Boc-(R)-phenylephrine** is lipophilic.

- Methanol (MeOH): The preferred solvent for N-Boc derivatives. It forms hydrogen bonds with the hydroxyl group, stabilizing the conformation and yielding reproducible rotation values.
- Dichloromethane (DCM): Often used for extraction, but can cause variable rotation readings due to lack of hydrogen bonding stabilization of the chiral center's conformation.

Part 3: Experimental Protocol (Self-Validating SOP)

Since a universal "textbook" constant is rarely cited for this specific intermediate due to its nature as a custom synthesis product, the following protocol ensures accurate internal validation.

Protocol: Determination of for N-Boc-(R)-Phenylephrine

Objective: Determine specific optical rotation to verify identity and enantiomeric purity.

Reagents & Equipment:

- Analyte: **N-Boc-(R)-Phenylephrine** (isolated oil/solid).
- Solvent: HPLC-grade Methanol (anhydrous preferred).
- Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
- Cell: 1.0 dm (100 mm) thermostated quartz cell.

Step-by-Step Workflow:

- Blank Correction:
 - Fill the 1.0 dm cell with pure Methanol.
 - Equilibrate to $20.0^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$.

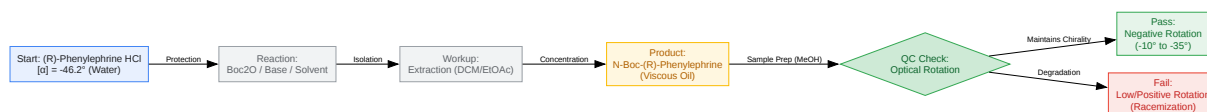
- Zero the instrument. Criterion: Reading must be $0.000^\circ \pm 0.002^\circ$.
- Sample Preparation (Gravimetric):
 - Weigh exactly 100.0 mg (± 0.1 mg) of **N-Boc-(R)-phenylephrine** into a 10 mL volumetric flask.
 - Note: If the sample is a viscous oil, weigh directly into the flask to avoid transfer losses.
 - Dissolve in Methanol and dilute to volume.
 - Concentration (c): 1.0 g/100 mL (1% w/v).
- Measurement:
 - Rinse the cell with approx. 2 mL of the sample solution.
 - Fill the cell, ensuring no air bubbles are trapped in the light path.
 - Equilibrate to 20.0°C.
 - Record 5 consecutive readings and calculate the mean observed rotation ().
- Calculation:
 - Where
= path length in dm (usually 1).
 - Where
= concentration in g/100 mL.
- Validation Criteria:
 - If
is positive, the sample may be the (S)-enantiomer or contaminated.

- o If

is significantly lower than expected (e.g., near 0°), suspect racemization (formation of the ketone intermediate) or hydrolysis of the Boc group.

Part 4: Synthesis & QC Visualization

The following diagram illustrates the critical control points where optical rotation confirms the success of the protection step without racemization.



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Figure 1: Quality Control workflow for N-Boc protection of Phenylephrine, highlighting the optical rotation decision gate.

Part 5: References

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